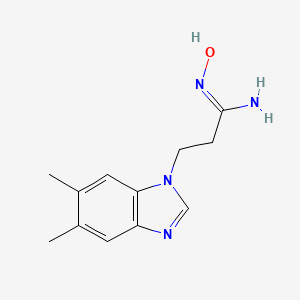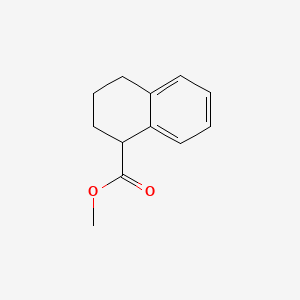![molecular formula C22H24N2O B2810353 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide CAS No. 2225146-82-5](/img/structure/B2810353.png)
3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide” is a complex organic molecule that contains several functional groups. It has a cyclopropyl group, an indole group, a phenylethyl group, and a propanamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the attachment of the phenylethyl group, and the formation of the propanamide group . The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The indole and phenylethyl groups are likely to be planar due to the presence of conjugated double bonds . The cyclopropyl group would add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole ring is electron-rich and could undergo electrophilic aromatic substitution . The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
The chemical synthesis of compounds related to 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide has been explored in several studies. For instance, Tanaka et al. (1987) developed a stereoselective synthesis method for functionalized cyclopropanes, showcasing the chemical versatility of cyclopropyl compounds in organic synthesis (Tanaka, Minami, & Kaji, 1987). Similarly, Manolov, Ivanov, and Bojilov (2020) synthesized a compound with a fragment similar to Brequinar, indicating potential applications in SARS-CoV-2 treatment trials, highlighting the relevance of such compounds in drug development processes (Manolov, Ivanov, & Bojilov, 2020).
Biological Activities and Applications
The immunosuppressive activities of N-aryl-3-(indol-3-yl)propanamides have been evaluated, with certain derivatives showing significant inhibitory activity on murine splenocytes proliferation, suggesting potential applications in immune regulation and therapy (Giraud et al., 2010). Doria et al. (1991) synthesized and evaluated a series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for immunomodulating activity, demonstrating their potential in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses (Doria et al., 1991).
Pharmacological Implications
Research by Dassonville et al. (2004) on N-pyridinyl(methyl)indolalkanamides as topical inflammation inhibitors suggests the utility of structurally related compounds in designing non-acidic NSAIDs with significant anti-inflammatory activity, comparable to dexamethasone and ibuprofen, indicating their potential in therapeutic applications (Dassonville et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(13-12-16-10-11-16)24-14-19(17-6-2-1-3-7-17)20-15-23-21-9-5-4-8-18(20)21/h1-9,15-16,19,23H,10-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCWYKRPVWYCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]propanamide](/img/structure/B2810271.png)
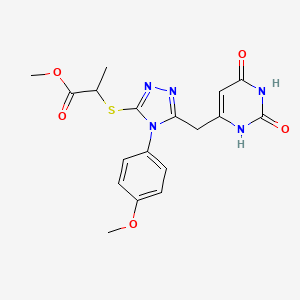
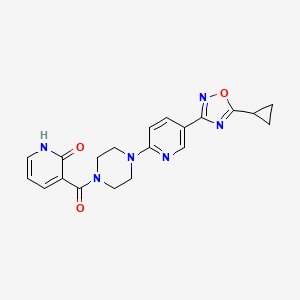
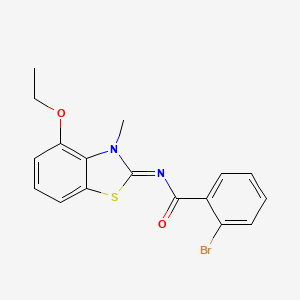
![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)
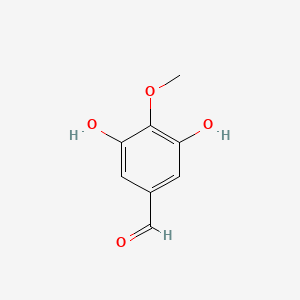


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2810283.png)
![1-allyl-3-(tert-butyl)-7-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2810284.png)
![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)
